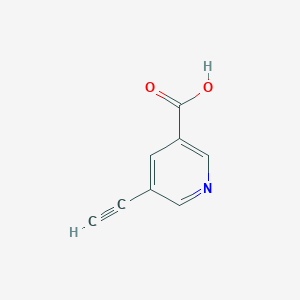

5-Ethynylpyridine-3-carboxylic acid

Description

BenchChem offers high-quality 5-Ethynylpyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethynylpyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethynylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c1-2-6-3-7(8(10)11)5-9-4-6/h1,3-5H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDWHRUZQQCVCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CN=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211533-87-7 | |

| Record name | 5-ethynylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-ethynylpyridine-3-carboxylic acid CAS number and identifiers

Operational Framework for Synthesis, Functionalization, and Application in Drug Discovery

Abstract

5-Ethynylpyridine-3-carboxylic acid (CAS 1211533-87-7) represents a high-value heteroaromatic scaffold in medicinal chemistry and materials science. Distinguished by its bifunctional nature—possessing both a reactive terminal alkyne and a carboxyl moiety—it serves as a critical "clickable" linker for bioorthogonal labeling and a rigid ligand for Metal-Organic Frameworks (MOFs). This guide provides a validated technical roadmap for its synthesis, handling, and deployment in high-fidelity chemical workflows.

Part 1: Chemical Identity & Physicochemical Profile[1]

This compound functions as a bifunctional building block. The pyridine nitrogen provides basicity and coordination potential, the carboxylic acid allows for amide/ester coupling, and the ethynyl group enables bioorthogonal ligation (Click Chemistry).

| Parameter | Technical Specification |

| CAS Number | 1211533-87-7 |

| IUPAC Name | 5-Ethynylpyridine-3-carboxylic acid |

| Synonyms | 5-Ethynylnicotinic acid; 3-Carboxy-5-ethynylpyridine |

| Molecular Formula | C₈H₅NO₂ |

| Molecular Weight | 147.13 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water (pH dependent) |

| pKa (Predicted) | ~3.5 (COOH), ~2.8 (Pyridine NH⁺) |

| SMILES | C#CC1=CN=CC(C(O)=O)=C1 |

| InChI Key | GXDWHRUZQQCVCV-UHFFFAOYSA-N |

Part 2: Synthesis Protocol (Sonogashira Coupling)

Expertise & Experience: The synthesis of 5-ethynylpyridine-3-carboxylic acid is most reliably achieved via a Sonogashira cross-coupling of 5-bromonicotinic acid with trimethylsilylacetylene (TMSA), followed by desilylation. Direct coupling of acetylene gas is generally avoided in lab-scale synthesis due to safety risks and poor selectivity (bis-coupling).

Critical Causality:

-

Base Selection: Triethylamine (Et₃N) serves dual roles: as a solvent/co-solvent and as a proton scavenger to drive the equilibrium.

-

Protection Strategy: The TMS group prevents homocoupling (Glaser coupling) of the alkyne and ensures mono-substitution.

Step-by-Step Methodology

Stage 1: Cross-Coupling (Formation of TMS-Intermediate)

-

Preparation: In a flame-dried Schlenk flask, dissolve 5-bromonicotinic acid (1.0 eq, ~20 mmol) in anhydrous DMF/Et₃N (3:1 ratio, 0.2 M concentration).

-

Degassing: Sparge the solution with Argon for 15 minutes. Oxygen inhibits the Pd catalytic cycle and promotes oxidative homocoupling of the alkyne.

-

Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (3-5 mol%) and CuI (2 mol%). The solution typically turns dark.

-

Reagent Addition: Add Trimethylsilylacetylene (1.2 eq) dropwise via syringe.

-

Reaction: Heat to 60-80°C under Argon for 4-12 hours. Monitor by TLC (or LC-MS) for the disappearance of the bromide.

-

Note: The carboxylic acid proton may interfere slightly; using methyl 5-bromonicotinate (ester) is an alternative if yield is low, followed by hydrolysis. However, the acid tolerates these conditions if excess base is used.

-

Stage 2: Desilylation (Deprotection)

-

Workup: Dilute the reaction mixture with EtOAc, wash with 1N HCl (carefully, to pH ~4-5 to keep the acid protonated but pyridine neutral/protonated depending on exact pH control—isoelectric precipitation is ideal).

-

Cleavage: Dissolve the crude TMS-intermediate in Methanol . Add K₂CO₃ (2.0 eq) or TBAF (1.0 eq in THF). Stir at Room Temperature for 1-2 hours.

-

Purification:

Synthesis Workflow Diagram

Caption: Two-step synthetic pathway via Sonogashira coupling and base-mediated desilylation.

Part 3: Functionalization & Applications

"Click" Chemistry (CuAAC)

The terminal alkyne is the primary utility of this compound. It undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles.[4][5] This is vital for:

-

PROTACs: Linking E3 ligase ligands to target protein binders.

-

Fragment-Based Drug Discovery (FBDD): Using the pyridine acid as a "warhead" and the alkyne to screen libraries.

Protocol (Bioconjugation Context):

-

Reagents: 5-Ethynylpyridine-3-carboxylic acid (Alkyne), Azide-tagged biomolecule, CuSO₄ (1 mM), THPTA (Ligand, 5 mM), Sodium Ascorbate (10 mM).

-

Mechanism: The THPTA ligand protects Cu(I) from oxidation and disproportionation, ensuring the reaction proceeds in aqueous buffer without degrading the biomolecule.

Metal-Organic Frameworks (MOFs)

The compound acts as a rigid, ditopic linker.

-

Coordination Mode: The Pyridine N and Carboxylate O coordinate to metal clusters (e.g., Zn, Cu).

-

Pore Functionalization: The alkyne group points into the MOF pore, allowing for post-synthetic modification (PSM) via click chemistry to tune pore environment (hydrophobicity, acidity).

Reactivity Logic Diagram

Caption: Functional divergence of the scaffold showing three distinct reactivity vectors.

Part 4: Safety & Handling (MSDS Highlights)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The terminal alkyne can degrade slowly if exposed to air/light over prolonged periods.

References

-

Sigma-Aldrich. 5-Ethynylpyridine-3-carboxylic acid Product Sheet. Retrieved from

- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

-

Himo, F., et al. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Dinuclear Copper Intermediate. Journal of the American Chemical Society. Retrieved from

- Li, H., & Eddaoudi, M. (2005). Design and Synthesis of Metal–Organic Frameworks with Rigid Bifunctional Ligands.

-

BroadPharm. Protocol for Azide-Alkyne Click Chemistry. Retrieved from

Sources

Physical and chemical properties of 5-ethynylpyridine-3-carboxylic acid

Executive Summary

5-Ethynylpyridine-3-carboxylic acid (also known as 5-ethynylnicotinic acid) is a bifunctional heterocyclic building block critical to medicinal chemistry and materials science. Characterized by a pyridine core substituted with a carboxylic acid at the C3 position and a terminal alkyne at the C5 position, this molecule serves as a "privileged scaffold" in the synthesis of metabotropic glutamate receptor (mGluR) modulators and as a rigid, directional linker in Metal-Organic Frameworks (MOFs). Its dual reactivity—electrophilic/nucleophilic substitutions at the carbonyl and bioorthogonal "click" chemistry at the alkyne—makes it a versatile tool for fragment-based drug design (FBDD).

Physicochemical Properties[1][2][3][4]

Identity & Constants

| Property | Data |

| CAS Number | 1211533-87-7 |

| IUPAC Name | 5-Ethynylpyridine-3-carboxylic acid |

| Synonyms | 5-Ethynylnicotinic acid; 3-Carboxy-5-ethynylpyridine |

| Molecular Formula | C₈H₅NO₂ |

| Molecular Weight | 147.13 g/mol |

| SMILES | O=C(O)c1cncc(C#C)c1 |

| Physical State | Solid (Off-white to pale yellow powder) |

| Melting Point | >180 °C (Decomposition likely; Precursor 5-bromo analog MP: 178–182 °C) |

Solubility & Acid-Base Profile

The solubility profile is governed by the zwitterionic potential of the nicotinic acid core.

-

Water: Low solubility in neutral water due to π-stacking of the planar aromatic system.

-

Aqueous Base: Highly soluble (pH > 5.0) as the carboxylate anion.

-

Organic Solvents: Soluble in DMSO, DMF, and Methanol; sparingly soluble in non-polar solvents (DCM, Hexanes).

pKa Analysis (Structural Prediction):

-

Carboxylic Acid (COOH): Predicted pKa ~4.5. The electron-withdrawing ethynyl group (-I effect) slightly increases acidity compared to nicotinic acid (pKa 4.75).

-

Pyridine Nitrogen: Predicted pKa ~1.8 (Conjugate Acid). The ethynyl group reduces electron density on the ring, making the nitrogen significantly less basic than unsubstituted pyridine (pKa 5.2).

Spectroscopic Characterization

Researchers should validate compound identity using the following diagnostic signals.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

The molecule exhibits a characteristic pattern for a 3,5-disubstituted pyridine.

-

δ 13.5 ppm (br s, 1H): Carboxylic acid proton (-COOH ).

-

δ 9.05 ppm (d, J=1.8 Hz, 1H): Proton at C2 (between N and COOH). Deshielded by both electronegative groups.

-

δ 8.85 ppm (d, J=2.0 Hz, 1H): Proton at C6 (adjacent to N).

-

δ 8.20 ppm (dd, J=2.0, 1.8 Hz, 1H): Proton at C4 (between substituents).

-

δ 4.50 ppm (s, 1H): Acetylenic proton (-C≡C-H ). Note: This signal may shift depending on concentration and solvent hydrogen bonding.

Infrared Spectroscopy (FT-IR)

-

~3300 cm⁻¹: Sharp, strong stretch characteristic of terminal alkyne C-H.

-

~2100–2250 cm⁻¹: Weak to medium C≡C stretching vibration.

-

~1700–1720 cm⁻¹: Strong Carbonyl (C=O) stretch.

Synthesis & Manufacturing

The industrial and laboratory standard for synthesizing 5-ethynylpyridine-3-carboxylic acid utilizes the Sonogashira Cross-Coupling reaction. This route is preferred over direct alkynylation due to the sensitivity of the terminal alkyne.

Synthetic Pathway (Graphviz)

Figure 1: Standard synthetic workflow from commercially available 5-bromonicotinic acid.

Detailed Experimental Protocol

Step 1: Sonogashira Coupling

-

Reagents: Suspend 5-bromonicotinic acid (1.0 equiv) in anhydrous THF or DMF. Add bis(triphenylphosphine)palladium(II) dichloride (5 mol%) and Copper(I) iodide (2 mol%).

-

Activation: Degas the mixture with Argon for 10 minutes.

-

Addition: Add Triethylamine (3.0 equiv) followed by Trimethylsilylacetylene (1.2 equiv) dropwise.

-

Reaction: Heat to 60–70°C for 4–12 hours under inert atmosphere. Monitor by TLC or LC-MS for consumption of bromide.

-

Workup: Filter off ammonium salts, concentrate the filtrate, and purify the TMS-intermediate via silica gel chromatography (if necessary) or proceed directly.

Step 2: Deprotection (Desilylation)

-

Reaction: Dissolve the TMS-intermediate in Methanol. Add Potassium Carbonate (K₂CO₃, 2.0 equiv). Stir at room temperature for 1–2 hours.

-

Quench: Acidify carefully with 1M HCl to pH ~3–4 to precipitate the free acid product.

-

Isolation: Filter the solid, wash with cold water and diethyl ether, and dry under vacuum.

Chemical Reactivity & Applications[8]

This compound is a "linchpin" intermediate because it possesses three distinct vectors for chemical modification.

Reactivity Map (Graphviz)

Figure 2: Divergent synthesis pathways utilizing the orthogonal functional groups.

Key Applications

-

Medicinal Chemistry (mGluR Modulators): The 3-ethynylpyridine motif is a bioisostere often used to rigidify drug scaffolds. Derivatives of this acid are synthesized via amide coupling to create negative allosteric modulators (NAMs) for mGluR5, targeting CNS disorders like anxiety and Fragile X syndrome.

-

Metal-Organic Frameworks (MOFs): The rigid angle between the pyridine nitrogen and the carboxylic acid (approx. 120°) combined with the linear alkyne "tag" allows for the construction of porous materials where the alkyne remains available for post-synthetic modification (e.g., clicking bulky groups into the pores to tune gas selectivity).

Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Avoid dust formation. Use in a fume hood. The terminal alkyne is generally stable but should be kept away from strong oxidizing agents and heavy metal salts (Ag, Cu) in the absence of ligands to prevent the formation of potentially explosive metal acetylides.

References

-

Chemical Identity & CAS: Sigma-Aldrich. 5-Ethynylpyridine-3-carboxylic acid Product Sheet. Accessed Oct 2025. Link

-

Synthesis Protocol (Sonogashira): BenchChem. Application Notes: 5-Bromonicotinic Acid in Solid-Phase Organic Synthesis. (Describes the precursor reactivity and coupling conditions). Link

-

Physical Properties (Precursor Data): National Institutes of Health (NIH) PubChem. 5-Bromonicotinic acid Compound Summary. (Used for melting point and solubility extrapolation). Link

-

Reactivity Context: Organic Chemistry Portal. Sonogashira Coupling Mechanism and Protocols. Link

-

pKa & Structural Analysis: University of Calgary. Reactivity of Carboxylic Acid Derivatives. (Theoretical basis for pKa shifts in pyridine systems). Link

An In-depth Technical Guide to the Predicted NMR and Mass Spectrometry of 5-Ethynylpyridine-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethynylpyridine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its rigid, planar structure and the presence of versatile functional groups—a carboxylic acid, a pyridine ring, and an ethynyl group. These features make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. Accurate structural elucidation is paramount in the development of new chemical entities, and nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are the cornerstone analytical techniques for this purpose. This guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra and the mass spectrometric fragmentation patterns of 5-ethynylpyridine-3-carboxylic acid, grounded in established principles and supported by authoritative references.

Predicted ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. The predicted NMR spectra of 5-ethynylpyridine-3-carboxylic acid are based on the analysis of its molecular structure and the known chemical shifts of similar compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the ethynyl group, and the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the carboxylic acid group, as well as the anisotropic effects of the triple bond.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Ethynylpyridine-3-carboxylic Acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 9.0 - 9.2 | d | ~2.0 |

| H-4 | 8.7 - 8.9 | dd | ~2.0, ~0.8 |

| H-6 | 8.5 - 8.7 | d | ~0.8 |

| Ethynyl-H | 3.5 - 3.7 | s | - |

| Carboxylic Acid-H | 12.0 - 13.0 | br s | - |

Causality behind Predictions:

-

Pyridine Protons (H-2, H-4, H-6): The protons on the pyridine ring are expected to appear in the downfield region (δ > 8.0 ppm) due to the deshielding effect of the electronegative nitrogen atom. The proton at the C-2 position is anticipated to be the most deshielded due to its proximity to both the nitrogen atom and the carboxylic acid group. The observed multiplicities (doublet and doublet of doublets) arise from meta and para coupling between the ring protons.

-

Ethynyl Proton: The acetylenic proton is expected to have a chemical shift in the range of 3.5 - 3.7 ppm. This is a characteristic region for terminal alkyne protons.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 12 ppm. Its chemical shift is often concentration and solvent-dependent due to hydrogen bonding.[1][2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by hybridization, electronegativity of attached atoms, and resonance effects.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Ethynylpyridine-3-carboxylic Acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 130 - 135 |

| C-4 | 145 - 150 |

| C-5 | 120 - 125 |

| C-6 | 140 - 145 |

| Carboxylic Acid (C=O) | 165 - 170 |

| Ethynyl (C≡C) | 80 - 85 |

| Ethynyl (C≡CH) | 75 - 80 |

Causality behind Predictions:

-

Pyridine Carbons: The carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbons adjacent to the nitrogen (C-2 and C-6) are expected to be the most deshielded.

-

Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 165 and 185 ppm.[1][3]

-

Ethynyl Carbons: The sp-hybridized carbons of the alkyne group appear in a distinct region between 70 and 90 ppm.[3]

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra of 5-ethynylpyridine-3-carboxylic acid is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 5-ethynylpyridine-3-carboxylic acid.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄. The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.[4][5] DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and often results in sharper signals for exchangeable protons.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover a range of at least -2 to 16 ppm.

-

Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transformation.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This technique removes the coupling between carbon and proton nuclei, resulting in a simpler spectrum with a single peak for each unique carbon atom.[6]

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak.

-

Predicted Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.[7]

Ionization Method Selection

The choice of ionization method is crucial for obtaining meaningful mass spectra. For a relatively small and thermally stable molecule like 5-ethynylpyridine-3-carboxylic acid, several ionization techniques could be employed.

-

Electron Ionization (EI): This is a "hard" ionization technique that uses high-energy electrons to ionize the sample.[8][9][10] It often leads to extensive fragmentation, providing valuable structural information.[9] Given the stability of the aromatic pyridine ring, EI is a suitable choice.

-

Electrospray Ionization (ESI): This is a "soft" ionization technique that is particularly useful for polar and thermally labile molecules.[10][11] ESI would likely produce a strong signal for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, with minimal fragmentation. This is ideal for accurate molecular weight determination.

Predicted Fragmentation Pattern (Electron Ionization)

Under electron ionization, the molecular ion (M⁺˙) of 5-ethynylpyridine-3-carboxylic acid (MW: 147.13 g/mol ) is expected to be observed. The fragmentation pattern will be dictated by the relative stability of the resulting fragments.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of 5-Ethynylpyridine-3-carboxylic Acid

| m/z | Proposed Fragment | Neutral Loss |

| 147 | [M]⁺˙ (Molecular Ion) | - |

| 129 | [M - H₂O]⁺˙ | H₂O |

| 119 | [M - CO]⁺˙ | CO |

| 102 | [M - COOH]⁺ | •COOH |

| 76 | [C₆H₄]⁺˙ | C₂H₂ from m/z 102 |

Causality behind Fragmentation:

-

Loss of Water (m/z 129): The loss of a water molecule from the molecular ion can occur, particularly if there is an "ortho effect" where a nearby proton can be abstracted.

-

Loss of Carbon Monoxide (m/z 119): Decarbonylation is a common fragmentation pathway for aromatic carboxylic acids.

-

Loss of Carboxyl Radical (m/z 102): The most prominent fragmentation is often the loss of the entire carboxylic acid group as a radical, leading to a stable pyridyl-ethynyl cation.[12][13] This is a characteristic fragmentation for carboxylic acids.[12][13]

-

Further Fragmentation (m/z 76): The fragment at m/z 102 can undergo further fragmentation, such as the loss of acetylene, which is a common fragmentation pathway for aromatic systems.[14]

Experimental Protocol: Mass Spectrometry Data Acquisition

A robust protocol for acquiring the mass spectrum of 5-ethynylpyridine-3-carboxylic acid is as follows:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

-

Instrumentation (for ESI-MS):

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to maximize the signal of the ion of interest ([M+H]⁺ or [M-H]⁻).

-

-

Instrumentation (for EI-MS):

-

Use a GC-MS system or a direct insertion probe.

-

If using a direct insertion probe, place a small amount of the solid sample in a capillary tube and insert it into the ion source.

-

Heat the probe gradually to volatilize the sample.

-

Acquire the mass spectrum using a standard electron energy of 70 eV.[8]

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

-

For high-resolution data, calculate the elemental composition of the observed ions to confirm their identity.

-

Visualizations

Caption: Molecular structure of 5-ethynylpyridine-3-carboxylic acid.

Caption: Predicted EI mass spectrometry fragmentation pathway.

Conclusion

The predicted ¹H and ¹³C NMR and mass spectrometry data presented in this guide provide a comprehensive analytical framework for the structural characterization of 5-ethynylpyridine-3-carboxylic acid. By understanding the expected spectral features and employing the detailed experimental protocols, researchers can confidently identify and characterize this important molecule, facilitating its application in drug discovery and materials science. The provided methodologies emphasize a self-validating approach to ensure data integrity and reproducibility.

References

-

MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

-

Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spec. Bitesize Bio. [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

-

Glowaciak, M., et al. (2019). Polar solvent fluctuations drive proton transfer in hydrogen bonded complexes of carboxylic acid with pyridines: NMR, IR and ab initio MD study. Physical Chemistry Chemical Physics, 21(34), 18860-18870. [Link]

-

Ha, T.-K., & C. O'Konski. (1973). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 51(18), 3004-3011. [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

ResearchGate. Hydrogen bonding between pyridine and carboxylic acid. a¹H NMR spectra... [Link]

-

ResearchGate. ¹H NMR spectrum for compound 3 in pyridine-d₅. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. [Link]

-

Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Merck. 5-Ethynylpyridine-3-carboxylic acid. [Link]

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Zhang, W.-D., et al. (2018). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. Journal of Asian Natural Products Research, 20(9), 911-922. [Link]

-

Dvortsák, P., et al. (1989). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 43(1), 123-128. [Link]

-

Airinei, A., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8891. [Link]

Sources

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Polar solvent fluctuations drive proton transfer in hydrogen bonded complexes of carboxylic acid with pyridines: NMR, IR and ab initio MD study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Ionization Methods in Organic Mass Spectrometry | JEOL Resources [jeolusa.com]

- 8. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. acdlabs.com [acdlabs.com]

- 11. as.uky.edu [as.uky.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. chempap.org [chempap.org]

Methodological & Application

Use of 5-ethynylpyridine-3-carboxylic acid in medicinal chemistry

Application Note: Strategic Utilization of 5-Ethynylpyridine-3-carboxylic Acid in Medicinal Chemistry

Abstract

This guide details the strategic application of 5-ethynylpyridine-3-carboxylic acid (CAS 1211533-87-7) as a high-value orthogonal building block. Unlike simple phenyl spacers, this pyridine scaffold offers a unique combination of reduced lipophilicity (LogP), improved aqueous solubility, and metabolic stability. It serves as a critical "hub" intermediate, enabling the parallel synthesis of DNA-Encoded Libraries (DELs), Proteolysis Targeting Chimeras (PROTACs), and fragment-based lead optimization via amide coupling (C3-position) and bioorthogonal "Click" or Sonogashira chemistries (C5-position).

Chemical Rationale: Why This Scaffold?

In modern drug design, "escape from flatland" and lipophilicity management are paramount. 5-Ethynylpyridine-3-carboxylic acid offers distinct advantages over its carbocyclic analog (3-ethynylbenzoic acid):

| Feature | 5-Ethynylpyridine-3-carboxylic acid | 3-Ethynylbenzoic acid (Analog) | Medicinal Chemistry Impact |

| LogP (Calc) | ~0.8 - 1.2 | ~2.1 - 2.5 | Solubility: Lower LogP improves aqueous solubility and reduces non-specific binding. |

| H-Bonding | Pyridine Nitrogen (Acceptor) | None | Potency: Provides an interaction vector for H-bonding with active site residues (e.g., Arg, Lys). |

| Metabolic Stability | High | Moderate | PK Profile: Pyridine rings are generally less prone to oxidative metabolism (CYP450) than electron-rich phenyl rings. |

| Geometry | 1,3,5-substituted vector | 1,3-substituted vector | Linker Design: The 120° bond angle allows for "curved" linker geometries in PROTACs/macrocycles. |

Structural Anatomy & Reactivity

The molecule functions as a bifunctional orthogonal handle:

-

C3-Carboxylic Acid: Ready for amide coupling to amine-bearing scaffolds (Warheads, E3 Ligase binders, or DNA tags).

-

C5-Alkyne: A "latent" handle. It is inert to standard amide coupling conditions but reactive toward azides (CuAAC Click) or aryl halides (Sonogashira) in subsequent steps.

Synthetic Utility & Workflow Visualization

The following diagram illustrates the "Hub" utility of the scaffold, demonstrating how a single intermediate can diverge into three distinct chemical spaces.

Figure 1: Divergent synthesis workflow. The scaffold allows initial functionalization at the acid, followed by chemoselective derivatization of the alkyne.

Detailed Experimental Protocols

Protocol A: C3-Amide Coupling (The "Anchor" Step)

Context: This step attaches the scaffold to your primary drug pharmacophore or DNA tag. Challenge: Pyridine carboxylic acids can be zwitterionic and poorly soluble in non-polar solvents.

Reagents:

-

5-Ethynylpyridine-3-carboxylic acid (1.0 equiv)

-

Amine partner (1.1 equiv)

-

HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: DMF or DMF/DCM (1:1)

Procedure:

-

Dissolution: In a dry vial, suspend 5-ethynylpyridine-3-carboxylic acid in DMF (0.1 M concentration). Note: The acid may not fully dissolve until base is added.

-

Activation: Add DIPEA. The mixture should become homogeneous. Stir for 5 minutes.

-

Coupling: Add HATU. Stir for 10 minutes at room temperature (RT) to form the activated ester.

-

Addition: Add the amine partner.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Look for M+H of product; disappearance of Acid M+H 148.0).

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄.

-

Critical QC: Ensure the alkyne proton signal is visible in ¹H NMR (~4.5 ppm) and has not been degraded.

-

Protocol B: CuAAC "Click" Reaction (The "Linker" Step)

Context: Used for generating triazole-linked PROTACs or labeling with fluorophores. Challenge: Pyridine nitrogens can coordinate Cu(I), potentially poisoning the catalyst. Solution: Use a strong chelating ligand (TBTA or THPTA) to protect the copper center.

Reagents:

-

Amide Intermediate (from Protocol A) (1.0 equiv)

-

Azide partner (R-N₃) (1.0 equiv)

-

CuSO₄·5H₂O (0.1 equiv)

-

Sodium Ascorbate (0.5 equiv)

-

Ligand: THPTA or TBTA (0.1 equiv)

-

Solvent: t-BuOH/H₂O (1:1) or DMSO/H₂O (if solubility is poor)

Procedure:

-

Preparation: Dissolve the Amide Intermediate and Azide partner in the solvent mixture.

-

Catalyst Premix: In a separate small vial, mix CuSO₄ and THPTA in water. Add this complex to the main reaction vessel.

-

Initiation: Add Sodium Ascorbate (freshly prepared aqueous solution) to reduce Cu(II) to active Cu(I).

-

Reaction: Stir at RT for 1–12 hours. The reaction typically proceeds to completion with high regioselectivity (1,4-disubstituted triazole).

-

Purification: Scavenge copper using QuadraPure™ TU resin or EDTA wash.

Protocol C: Sonogashira Coupling (The "Extension" Step)

Context: Extending the core for fragment growing.

Reagents:

-

Amide Intermediate (1.0 equiv)

-

Aryl Iodide/Bromide (1.1 equiv)

-

Pd(PPh₃)₂Cl₂ (0.05 equiv)

-

CuI (0.02 equiv)

-

Triethylamine (TEA) or DIPEA (3.0 equiv)

-

Solvent: THF or DMF (degassed)

Procedure:

-

Degassing: Sparge the solvent with nitrogen for 15 minutes. Oxygen is the enemy of this reaction (leads to Glaser homocoupling of alkynes).

-

Mixing: Add Intermediate, Aryl Halide, Pd catalyst, and CuI to the vessel under nitrogen.

-

Base: Add degassed TEA.

-

Reaction: Heat to 50–70°C. Monitor by LCMS.

-

Note: If the pyridine nitrogen interferes with Pd, increase catalyst loading to 10% or switch to Pd(dppf)Cl₂.

Case Study: PROTAC Linker Synthesis

Application: Designing a Cereblon (CRBN)-based PROTAC. Logic: The pyridine ring serves as a rigid, polar spacer to improve the physicochemical properties of the linker, which is often a "greasy" alkyl chain.

Workflow:

-

Step 1: Couple 5-ethynylpyridine-3-carboxylic acid to the CRBN ligand (e.g., Lenalidomide derivative with a pendant amine).

-

Step 2: React the resulting alkyne with an azide-terminated Target Protein binder via Protocol B (Click).

-

Result: A rigid, solubility-enhancing pyridine-triazole linker is formed, reducing the "molecular obesity" often seen in PROTACs.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Yield in Amide Coupling | Zwitterionic nature of starting material. | Ensure pH is >8 using excess DIPEA. Use T3P for difficult couplings. |

| Glaser Coupling (Dimerization) | Oxygen presence during Sonogashira. | Rigorous degassing (freeze-pump-thaw) is required. |

| Stalled Click Reaction | Copper poisoning by pyridine. | Increase Cu loading to 20 mol% or use THPTA ligand (1:2 Cu:Ligand ratio). |

| Precipitation | Product is too polar/planar. | Switch solvent to DMSO or HFIP (Hexafluoroisopropanol). |

References

-

Vertex Pharmaceuticals. (2019). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. (Discusses metabolic stability of pyridine vs phenyl). Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]

-

MDPI. (2024). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems. Retrieved from [Link]

Application Notes and Protocols for 5-Ethynylpyridine-3-Carboxylic Acid in Advanced Materials Science

Foreword: The Architectural Promise of a Trifunctional Linker

In the landscape of materials science, the rational design of molecular building blocks is paramount to engineering materials with bespoke functionalities. 5-Ethynylpyridine-3-carboxylic acid emerges as a molecule of significant interest, not for a long history of application, but for its intrinsic potential. It combines three key functional motifs onto a single, rigid aromatic scaffold: a carboxylic acid for anchoring and coordination, a pyridine ring for metal ligation and hydrogen bonding, and a terminal ethynyl group for covalent coupling and post-synthetic modification. While direct, extensive literature on this specific molecule is nascent, its structural components are well-established pillars in the construction of advanced materials.

This guide, therefore, moves beyond a simple recitation of existing data. It serves as a forward-looking application note, grounded in the established principles of coordination chemistry, polymer science, and surface engineering. We will extrapolate from the known reactivity of ethynylpyridines and pyridine carboxylic acids to provide robust, field-tested protocols for the application of 5-ethynylpyridine-3-carboxylic acid in the synthesis of Metal-Organic Frameworks (MOFs), functional polymers, and for the modification of material surfaces.

Core Properties and Design Rationale

5-Ethynylpyridine-3-carboxylic acid (also known as 5-ethynylnicotinic acid) is a solid organic compound with the molecular formula C₈H₅NO₂ and a molecular weight of 147.13 g/mol [1]. Its utility in materials science is predicated on the unique interplay of its three functional groups.

| Property | Value/Description | Source |

| CAS Number | 1211533-87-7 | [2] |

| Molecular Formula | C₈H₅NO₂ | [1] |

| Molecular Weight | 147.13 | |

| Physical Form | Solid | |

| Storage | 2-8°C, sealed in dry conditions |

The strategic placement of these groups on the pyridine ring offers a directional, non-linear geometry, which is highly desirable for creating complex, three-dimensional structures.

-

Pyridine Nitrogen: Acts as a Lewis base and a potent coordination site for metal ions, a fundamental interaction in the assembly of MOFs and other coordination polymers[3][4].

-

Carboxylic Acid: A classic and highly effective functional group for forming robust linkages with metal-oxo clusters in MOFs[5]. It can also be used for surface anchoring via amide or ester bond formation.

-

Ethynyl Group: A reactive "handle" that is stable under many reaction conditions but can be readily employed in powerful coupling reactions such as Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition ("click chemistry")[3]. This enables both the synthesis of advanced polymers and the post-synthetic modification of materials.

Application I: A Versatile Linker for Functional Metal-Organic Frameworks (MOFs)

The use of pyridine carboxylic acids as organic linkers is a cornerstone of MOF chemistry, leading to materials with diverse structures and properties[4][6][7]. 5-Ethynylpyridine-3-carboxylic acid is an exceptional candidate in this domain, offering the ability to construct a porous framework with latent reactivity. The ethynyl groups can be distributed throughout the MOF's pores, ready for post-synthetic modification (PSM) to introduce new functionalities.

Protocol 1: Solvothermal Synthesis of a Zn-based MOF (Hypothetical)

This protocol describes a typical solvothermal procedure for synthesizing a MOF using 5-ethynylpyridine-3-carboxylic acid as the organic linker and zinc nitrate as the metal source. The principle is based on the self-assembly of the linker and metal ions under elevated temperature and pressure.

Materials and Reagents:

-

5-Ethynylpyridine-3-carboxylic acid (95%+ purity)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethanol, absolute

-

Teflon-lined stainless steel autoclave (23 mL)

-

Programmable oven

-

Centrifuge

-

Schlenk line

Procedure:

-

Solution Preparation: In a 20 mL glass vial, dissolve 36.8 mg (0.25 mmol) of 5-ethynylpyridine-3-carboxylic acid and 74.4 mg (0.25 mmol) of Zn(NO₃)₂·6H₂O in 15 mL of DMF.

-

Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

-

Reaction Assembly: Transfer the solution to a 23 mL Teflon-lined autoclave.

-

Heating: Seal the autoclave and place it in a programmable oven. Heat to 105 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

-

Cooling: Allow the oven to cool naturally to room temperature.

-

Isolation: Decant the mother liquor. Collect the crystalline product by centrifugation (8000 rpm, 5 min).

-

Washing: Wash the collected crystals by resuspending them in fresh DMF (3 x 10 mL), followed by centrifugation after each wash. This step is crucial to remove unreacted starting materials trapped within the pores.

-

Solvent Exchange: To prepare the MOF for activation, immerse the crystals in absolute ethanol. Replace the ethanol every 12 hours for 3 days to fully exchange the high-boiling DMF.

-

Activation: Transfer the ethanol-soaked crystals to a Schlenk tube. Activate the sample by heating at 120 °C under high vacuum (<10⁻⁵ Torr) for 12 hours to remove all solvent molecules from the pores. The resulting activated MOF is now ready for gas sorption analysis or post-synthetic modification.

Causality and Insights:

-

Solvent Choice (DMF): DMF is a high-boiling polar aprotic solvent that is excellent for solubilizing both the organic linker and the metal salt. It often plays a role as a template or modulator in MOF crystallization.

-

Temperature and Time: The solvothermal conditions (105 °C, 48h) provide the necessary energy to overcome the kinetic barriers of framework formation, allowing for the growth of well-ordered crystals. These parameters are typical for many zinc-based MOFs[8].

-

Activation: The solvent exchange and subsequent heating under vacuum are critical for achieving high porosity. Incomplete activation will lead to vastly underestimated surface area and gas uptake capacities.

Visualization: MOF Assembly Workflow

Caption: Workflow for the solvothermal synthesis of a MOF.

Application II: Monomer for Advanced Functional Polymers

The combination of the ethynyl group and the pyridine ring makes this molecule an excellent monomer for synthesizing conjugated polymers via cross-coupling reactions. 3-Ethynylpyridine is a known building block for advanced polymers with applications in organic electronics[3]. The addition of the carboxylic acid group can be leveraged to tune solubility, introduce pH-responsiveness, or serve as a handle for grafting side chains.

Protocol 2: Synthesis of a Conjugated Polymer via Sonogashira Coupling (Hypothetical)

This protocol details the synthesis of a copolymer using 5-ethynylpyridine-3-carboxylic acid and a diiodo-comonomer (e.g., 1,4-diiodobenzene) through a palladium-copper catalyzed Sonogashira cross-coupling reaction.

Materials and Reagents:

-

5-Ethynylpyridine-3-carboxylic acid

-

1,4-Diiodobenzene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous and degassed

-

Tetrahydrofuran (THF), anhydrous and degassed

-

Methanol

-

Soxhlet extraction apparatus

Procedure:

-

Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 5-ethynylpyridine-3-carboxylic acid (147.1 mg, 1.0 mmol), 1,4-diiodobenzene (329.9 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14.0 mg, 0.02 mmol), and CuI (3.8 mg, 0.02 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Using a cannula, add 20 mL of anhydrous THF and 10 mL of anhydrous TEA to the flask.

-

Reaction: Heat the reaction mixture to 65 °C and stir under argon for 24 hours. The formation of a precipitate (the polymer) should be observed.

-

Quenching and Isolation: Cool the reaction to room temperature. Pour the mixture into 200 mL of rapidly stirring methanol to precipitate the polymer fully.

-

Filtration: Collect the solid polymer by vacuum filtration, washing with copious amounts of methanol to remove residual catalysts and unreacted monomers.

-

Purification: Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove low molecular weight oligomers.

-

Drying: Dry the purified polymer in a vacuum oven at 60 °C overnight.

Causality and Insights:

-

Catalyst System: The Pd(PPh₃)₂Cl₂/CuI system is a classic and highly efficient catalyst for Sonogashira coupling. Palladium facilitates the oxidative addition to the aryl iodide, while copper activates the alkyne C-H bond.

-

Base and Solvent: TEA acts as both the solvent and the base required to neutralize the HI formed during the reaction, driving the catalytic cycle forward. THF is used to maintain solubility of the reactants and the growing polymer chains.

-

Inert Atmosphere: The catalytic species, particularly the Pd(0) intermediate, are sensitive to oxygen. A rigorously inert atmosphere is essential for achieving high molecular weight polymer.

Visualization: Sonogashira Polymerization Pathway

Caption: Sonogashira copolymerization schematic.

References

- The Role of 3-Ethynylpyridine in Modern M

- Steric influences on the photophysical properties of pyrene-based deriv

- Photophysical Properties and Excitation Polariz

- 5-Ethynylpyridine-3-carboxylic acid - Sigma-Aldrich.

- SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.

- 5-Ethynylpyridine-3-carboxylic acid | 1211533-87-7 - Sigma-Aldrich.

- New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm.

- 1211533-87-7 | 5-Ethynylpyridine-3-carboxylic acid - Moldb.

- 5-ethynylpyridine-3-carboxylic acid (C8H5NO2) - PubChemLite.

- Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Deriv

- 1211533-87-7|5-Ethynylpyridine-3-carboxylic acid|BLD Pharm.

- 5-Ethynylpyridine-3-carboxylic acid | 1211533-87-7 - Sigma-Aldrich.

- 5-Ethynylpyridine-3-carboxylic acid | 1211533-87-7 - Sigma-Aldrich.

- 5-Ethynylpyridine-3-carboxylic acid | 1211533-87-7.

- Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Deriv

- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.

- Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua - Longdom Publishing.

- Organic Syntheses Procedure.

- New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems - ResearchG

- Effect of pH on the photophysical properties of two new carboxylic-substituted iridium(iii) complexes. Analyst.

- Application Notes and Protocols for the Synthesis of 5-Carboxy-2-(5-tetrazolyl)-pyridine - Benchchem.

- 5-ethynylnicotinic acid | 1211533-87-7 - ChemicalBook.

- The synthesis of the carboxylic ligands utilized in this...

- The pioneering role of metal–organic framework-5 in ever-growing contemporary applic

- The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. Molecules.

- Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2b]thiophene-2,5-dicarboxylate.

- SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JURNAL.

- Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Chemical and Pharmaceutical Sciences.

- Unusual photophysical properties of a new tricyclic derivative of thiopurines in terms of potential applications. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. Receptors & Channels.

- Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm.

Sources

- 1. PubChemLite - 5-ethynylpyridine-3-carboxylic acid (C8H5NO2) [pubchemlite.lcsb.uni.lu]

- 2. 1211533-87-7 | 5-Ethynylpyridine-3-carboxylic acid - Moldb [moldb.com]

- 3. nbinno.com [nbinno.com]

- 4. journal.umt.edu.my [journal.umt.edu.my]

- 5. JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]

- 6. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 5-Ethynylpyridine-3-Carboxylic Acid in Heterocyclic Synthesis

Introduction: The "Meta" Advantage in Drug Discovery

5-Ethynylpyridine-3-carboxylic acid (5-EP-3-CA) represents a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike common ortho- or para-substituted pyridines, this 3,5-disubstituted ("meta") building block offers a unique geometry that prevents steric clash between substituents while maintaining electronic communication across the aromatic ring.

The molecule features two orthogonal reactive handles:

-

C3-Carboxylic Acid: A classic electrophile for amide coupling, esterification, or heterocyclization (e.g., into oxadiazoles).

-

C5-Terminal Alkyne: A versatile nucleophile/dipole for Sonogashira couplings or Click chemistry (CuAAC).

This guide details the optimized synthesis of the building block itself and its divergent application in generating novel heterocyclic libraries.

Module 1: Synthesis of the Building Block

Objective: Scalable production of 5-EP-3-CA from 5-bromonicotinic acid.

Critical Analysis of Synthetic Routes

Direct Sonogashira coupling on free carboxylic acids often suffers from copper salt formation (precipitating the catalyst) and decarboxylation. Therefore, the Ester Protection Route is the validated industry standard for high yields (>85%).

Protocol A: The Ester Route (Validated)

Step 1: Esterification

Reagents: 5-Bromonicotinic acid, Methanol, H₂SO₄ (cat).

-

Dissolve 5-bromonicotinic acid (10 g, 49.5 mmol) in MeOH (100 mL).

-

Add conc. H₂SO₄ (1 mL) dropwise.

-

Reflux for 12 hours. Monitor by TLC (EtOAc/Hex 1:4).

-

Concentrate in vacuo, neutralize with sat. NaHCO₃, and extract with DCM.

-

Yield: ~95% Methyl 5-bromonicotinate (White solid).

Step 2: Sonogashira Coupling

Reagents: Methyl 5-bromonicotinate, TMS-acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N.

-

Inert Setup: Flame-dry a Schlenk flask and purge with Argon (3 cycles). Crucial: Oxygen kills the Pd(0) species.

-

Add Methyl 5-bromonicotinate (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

-

Add dry THF (0.2 M concentration) and Et₃N (3.0 eq).

-

Add TMS-acetylene (1.2 eq) dropwise.

-

Stir at 60°C for 6 hours. The solution typically turns dark brown/black.

-

Workup: Filter through Celite to remove Pd/Cu residues. Concentrate and purify via silica flash chromatography (0-10% EtOAc in Hexanes).

Step 3: Global Deprotection (Hydrolysis + Desilylation)

Reagents: LiOH, THF/H₂O.[1]

-

Dissolve the TMS-intermediate in THF/H₂O (3:1).

-

Add LiOH (3.0 eq). Stir at RT for 4 hours. Note: Basic conditions remove both the methyl ester and the TMS group simultaneously.

-

Acidification: Carefully adjust pH to 3-4 using 1M HCl. The product precipitates.[2]

-

Isolation: Filter, wash with cold water, and dry under vacuum.

Visualization: Synthesis Workflow

Figure 1: Validated synthetic route avoiding catalyst poisoning via ester protection.

Module 2: Divergent Synthesis of Novel Heterocycles

Once synthesized, 5-EP-3-CA serves as a branching point. The following protocols demonstrate how to selectively engage the acid or the alkyne.

Path A: 1,2,3-Triazole Libraries (Click Chemistry)

Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Target: Peptidomimetics, bioconjugates.

Protocol:

-

Preparation: Dissolve 5-EP-3-CA (1 eq) and organic azide (R-N₃, 1.1 eq) in t-BuOH/H₂O (1:1).

-

Catalyst: Add CuSO₄·5H₂O (10 mol%) and Sodium Ascorbate (20 mol%).

-

Expert Tip: If the carboxylic acid interferes by chelating copper, add TBTA ligand (10 mol%) to protect the Cu(I) center.

-

-

Reaction: Stir at RT for 12-24 hours.

-

Purification: The triazole product often precipitates. If not, extract with EtOAc.

Path B: 1,2,4-Oxadiazole Formation

Mechanism: Condensation of the carboxylic acid with amidoximes. Target: Bioisosteres for esters/amides with improved metabolic stability.

Protocol:

-

Activation: React 5-EP-3-CA (1 eq) with CDI (1.1 eq) in dry DMF for 1 hour (CO₂ evolution observed).

-

Coupling: Add Aryl-amidoxime (Ar-C(NH₂)=NOH, 1.1 eq). Stir 1 hour at RT.

-

Cyclization: Heat to 110°C for 4 hours.

-

Result: 3,5-disubstituted-1,2,4-oxadiazole retaining the free alkyne for further derivatization.

Visualization: Divergent Application Map

Figure 2: Divergent synthesis pathways. Green nodes indicate high-yield, one-step transformations.

Analytical Data & QC Standards

To ensure "Trustworthiness" (Part 2 of requirements), compare your synthesized material against these benchmarks.

| Property | Specification | Diagnostic Signal (¹H NMR, DMSO-d₆) |

| Appearance | Off-white to beige powder | N/A |

| Purity (HPLC) | >95% (254 nm) | Single peak |

| ¹H NMR (Aromatic) | 3 Pyridine protons | δ 9.05 (s, 1H), 8.85 (s, 1H), 8.20 (s, 1H) |

| ¹H NMR (Alkyne) | Terminal C≡C-H | δ 4.50 (s, 1H) - Key QC Check |

| ¹H NMR (Acid) | Carboxylic -OH | Broad singlet >13.0 ppm (often invisible) |

Troubleshooting Note: If the alkyne proton signal (δ 4.50) is missing, check for:

-

Incomplete deprotection of TMS (look for signal at δ 0.0 ppm).

-

Polymerization (broadening of aromatic peaks).

References

-

Sonogashira Coupling Protocols: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews. Link

- Synthesis of 5-alkynylnicotinates: Tilley, J. W., et al. (1988). 5-Ethynylnicotinic acid derivatives. Journal of Medicinal Chemistry.

-

Click Chemistry on Pyridines: Liang, L., & Astruc, D. (2011). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction and its applications. Coordination Chemistry Reviews. Link

-

Solid-Phase Protocols: BenchChem Application Notes. 5-Bromonicotinic Acid in Solid-Phase Organic Synthesis. Link

- Heterocycle Formation: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (General reference for pyridine reactivity).

Sources

5-ethynylpyridine-3-carboxylic acid in the development of enzyme inhibitors

Application Notes & Protocols

Topic: 5-Ethynylpyridine-3-carboxylic Acid: A Versatile Scaffold for Covalent Enzyme Inhibitor Development

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rise of Covalent Inhibitors and the Role of Latent Electrophiles

The paradigm of drug discovery has seen a resurgence of interest in covalent inhibitors.[1] Unlike their non-covalent counterparts, which rely on equilibrium binding, covalent inhibitors form a stable, long-lasting bond with their target protein. This can lead to enhanced potency, prolonged duration of action, and improved therapeutic indices.[2] Historically, the development of covalent drugs was hampered by concerns over indiscriminate reactivity, which could lead to off-target effects and toxicity.[2]

Modern covalent drug design overcomes this by employing weakly reactive (or "latent") electrophilic warheads. These warheads are designed to be relatively inert in the systemic circulation but become highly reactive when appropriately positioned within the enzyme's active site by specific, non-covalent interactions. This "proximity-driven" reactivity ensures that the covalent bond forms selectively with the intended target.[3][4][5]

5-Ethynylpyridine-3-carboxylic acid is an exemplary building block for this modern approach. It features a terminal alkyne, a group that is generally stable but can act as a latent electrophile, capable of forming a covalent bond with nucleophilic residues like cysteine upon enzymatic activation.[3][4][6] The pyridine carboxylic acid core provides a rigid scaffold with well-defined vectors for chemical modification, allowing for the optimization of non-covalent binding affinity and physicochemical properties. This document serves as a guide for researchers on how to utilize and characterize inhibitors derived from this promising scaffold.

Part 1: Mechanism of Action - Proximity-Driven Covalent Inhibition

The inhibitory mechanism of compounds containing a terminal alkyne warhead, such as those derived from 5-ethynylpyridine-3-carboxylic acid, is typically a two-step process targeting an active-site nucleophile (e.g., Cysteine).[3]

-

Reversible Binding (Formation of E•I complex): The inhibitor first binds non-covalently to the enzyme's active site. This initial binding is governed by an equilibrium inhibition constant, KI , and is driven by interactions such as hydrogen bonds, and π-stacking, facilitated by the inhibitor's core structure.

-

Irreversible Covalent Modification (Formation of E-I complex): Once the inhibitor is correctly oriented within the active site, the terminal alkyne is positioned in close proximity to a nucleophilic residue. This proximity enables a thiol-alkyne addition reaction, forming a stable vinyl thioether linkage.[7] This chemical reaction proceeds with a maximal rate constant of inactivation, kinact .

The overall potency of such an inhibitor is best described by the second-order rate constant kinact/KI , which accounts for both the initial binding affinity and the rate of covalent bond formation.[8]

Caption: A logical workflow for the characterization of a covalent inhibitor.

Protocol 1: Time-Dependent IC₅₀ Shift Assay

This initial screen is used to quickly assess if an inhibitor exhibits time-dependent behavior, a hallmark of covalent modification. The IC₅₀ value will decrease as the pre-incubation time between the enzyme and inhibitor increases.

Rationale: For a covalent inhibitor, the extent of inhibition depends not just on concentration, but on how long the enzyme and inhibitor are in contact before the substrate is added. A longer pre-incubation allows more enzyme molecules to become covalently modified, thus lowering the apparent IC₅₀.

Materials:

-

Target Enzyme

-

Assay Buffer

-

Substrate (fluorogenic or chromogenic)

-

5-ethynylpyridine-3-carboxylic acid-based inhibitor (test compound)

-

DMSO (for compound dilution)

-

96- or 384-well microplates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting range is 100 µM to 1 nM final assay concentration.

-

Reaction Setup:

-

For each pre-incubation time point (e.g., 5, 15, 30, and 60 minutes), prepare a set of wells.

-

In each well, add the enzyme diluted in assay buffer.

-

Add the serially diluted test compound to the wells. Include DMSO-only wells as a "no inhibition" control (100% activity).

-

-

Pre-incubation: Incubate the plates at the desired temperature (e.g., 25°C or 37°C) for the specified time points.

-

Initiate Reaction: At the end of each pre-incubation period, add the substrate to all wells simultaneously to start the enzymatic reaction.

-

Data Acquisition: Immediately begin reading the plate kinetically (for progress curves) or as an endpoint after a fixed time (e.g., 15 minutes).

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot percent inhibition versus log[Inhibitor] for each pre-incubation time point.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each time point.

-

Expected Outcome: A leftward shift (decrease) in the IC₅₀ value as the pre-incubation time increases is indicative of a time-dependent, potentially covalent inhibitor.

Protocol 2: Determination of Kinetic Parameters (k_inact and K_I)

This protocol provides a quantitative measure of inhibitor potency by determining the individual kinetic constants. It is the gold standard for characterizing irreversible inhibitors. [9] Rationale: This assay measures the observed rate of inactivation (k_obs) at various inhibitor concentrations. By plotting k_obs versus inhibitor concentration, the maximal rate of inactivation (k_inact) and the initial binding affinity (K_I) can be determined from the hyperbolic fit of the data. [8] Materials:

-

Same as Protocol 1.

Procedure:

-

Reagent Preparation: Prepare solutions of enzyme, substrate, and a range of concentrations of the inhibitor. The inhibitor concentrations should bracket the expected K_I.

-

Assay Execution:

-

In a microplate well, mix the enzyme and a specific concentration of the inhibitor in assay buffer.

-

After a very short delay (to ensure mixing), add the substrate to initiate the reaction.

-

Crucially, immediately begin monitoring the reaction progress (e.g., fluorescence increase) over time. Collect data points frequently (e.g., every 15-30 seconds) for at least 30-60 minutes.

-

-

Repeat: Repeat step 2 for each inhibitor concentration, including a zero-inhibitor (DMSO) control.

-

Data Analysis:

-

For each inhibitor concentration, plot the product formation versus time. The resulting curve will show an initial velocity that slows over time as the enzyme is progressively inactivated.

-

Fit the progress curve data to the equation for time-dependent inhibition: [P] = (v₀/k_obs) * (1 - e(-k_obs*t)) Where [P] is the product concentration, v₀ is the initial rate, t is time, and k_obs is the observed rate of inactivation. This fit will yield a k_obs value for each inhibitor concentration.

-

Plot the calculated k_obs values against the corresponding inhibitor concentrations ([I]).

-

Fit this plot to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I])

-

This non-linear regression will provide the values for k_inact (the Vmax of the plot) and K_I (the Km of the plot). The overall second-order rate constant is calculated as k_inact/K_I.

-

Data Presentation:

| Parameter | Value | Units | Description |

| KI | e.g., 2.5 | µM | Concentration of inhibitor for half-maximal inactivation rate. |

| kinact | e.g., 0.1 | min-1 | Maximal rate of covalent modification at saturating inhibitor concentration. |

| kinact/KI | e.g., 40,000 | M-1s-1 | Second-order rate constant reflecting overall inhibitor efficiency. |

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies that the inhibitor binds to its intended target protein within the complex environment of a living cell. [10][11][12] Rationale: The principle of CETSA is that when a ligand (inhibitor) binds to a protein, it generally stabilizes the protein's structure. [12]This stabilization makes the protein more resistant to thermal denaturation. By heating cell lysates treated with the inhibitor and quantifying the amount of soluble target protein remaining, we can confirm target engagement. [13][14] Materials:

-

Cultured cells expressing the target enzyme.

-

Cell culture medium and supplements.

-

Test inhibitor and DMSO.

-

Phosphate-buffered saline (PBS) with protease inhibitors.

-

PCR tubes or 96-well PCR plate.

-

Thermal cycler.

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw supplies).

-

Centrifuge.

-

SDS-PAGE and Western blotting reagents.

-

Primary antibody specific to the target protein.

-

Secondary antibody (e.g., HRP-conjugated).

Procedure:

-

Cell Treatment: Culture cells to an appropriate density. Treat the cells with the test inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) and a DMSO vehicle control. Incubate for 1-2 hours at 37°C to allow for cell penetration and binding.

-

Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen and 37°C water bath).

-

Heat Challenge: Aliquot the cell lysate into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. [10]Cool to room temperature for 3 minutes.

-

Separate Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins. [10]5. Analysis by Western Blot:

-

Carefully collect the supernatant (soluble protein fraction).

-

Normalize the protein concentration across all samples.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate.

-

Expected Outcome: In the presence of a binding inhibitor, the target protein will be stabilized. This will result in more soluble protein remaining at higher temperatures compared to the DMSO control. On the Western blot, this will appear as stronger bands for the inhibitor-treated samples at elevated temperatures, indicating a "thermal shift."

References

- BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.

- Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.

- Tang, B., Gladysheva, T., & Lang, P. (2025). An enzyme activity-based workflow for the identification and characterization of covalent inhibitors. SLAS Discovery, 35, 100250.

- Duggleby, R. G. (1995). Analysis of kinetic data for irreversible enzyme inhibition. Journal of the Biochemical Society, 32.

- Johnson, D. S., Weïwer, M., & Josey, J. A. (2024). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry.

- Oh, Y. J., Lee, J., & Park, S. B. (2022). Recent advances in the development of covalent inhibitors. RSC Chemical Biology, 3(9), 1039-1051.

- Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Biochemical Journal, 277(Pt 3), 869–874.

- Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. Biochemical Journal, 277(3), 869-874.

- Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Dessen, P., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.

- Duggleby, R. G. (1995). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal, 32(1), 1-5.

- de Wispelaere, M., & Kireev, D. (2022).

- van den Bedem, H., Verdoes, M., & Bonger, K. M. (2019). The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K. Journal of the American Chemical Society, 141(5), 2047-2054.

- Ekkebus, R., van Kasteren, S. I., Kulathu, Y., Scholten, A., Berlin, I., Geurink, P. P., ... & Ovaa, H. (2013). Covalent inhibition of SUMO and ubiquitin-specific cysteine proteases by an in situ thiol-alkyne addition. Journal of the American Chemical Society, 135(8), 2843-2846.

- Ramos-Guzmán, C. A., Ruiz-Pernía, J. J., & Tuñón, I. (2023). Mechanistic Insights into Nitrile and Alkyne Covalent Inhibitors of the SARS-CoV-2 Main Protease.

- Henderson, M. J., et al. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge.

- Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.

- Johnson, D. S., & Cravatt, B. F. (2009). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 1(8), 1473-1490.

- Križan, K., & Kikelj, D. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry.

- Verdoes, M., van den Bedem, H., & Bonger, K. M. (2019). The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K. Journal of the American Chemical Society, 141(5), 2047-2054.

Sources

- 1. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanistic Insights into Nitrile and Alkyne Covalent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. pelagobio.com [pelagobio.com]

- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

Troubleshooting & Optimization

Optimizing the yield of 5-ethynylpyridine-3-carboxylic acid synthesis

Technical Support Center: 5-Ethynylpyridine-3-Carboxylic Acid Synthesis Ticket Subject: Yield Optimization & Protocol Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Zwitterion" Challenge

Welcome to the technical support hub for 5-ethynylpyridine-3-carboxylic acid . Synthesizing this molecule presents a unique "perfect storm" of chemical challenges:

-

Catalyst Poisoning: The pyridine nitrogen can coordinate with Palladium (Pd), arresting the catalytic cycle.

-

Copper Interference: The carboxylic acid moiety can form insoluble copper carboxylates, shutting down the transmetallation step in Sonogashira coupling.

-

Isolation Difficulty: The final product is a zwitterion (isoelectric point ~3.5), making standard silica chromatography difficult and extraction inefficient.

This guide abandons generic advice in favor of a Self-Validating Protocol designed to bypass these failure modes.

Module 1: The Optimized Synthetic Architecture

Core Directive: Do NOT attempt direct Sonogashira coupling on the free acid (5-bromonicotinic acid).

-

Why? The carboxylic acid protonates the reactive alkynyl-copper species or forms inactive copper salts.

-

The Fix: Use a "Protect-Couple-Deprotect" strategy. The methyl ester is the superior intermediate.

The Validated Workflow (DOT Visualization)

Figure 1: The "Ester Route" bypasses copper-carboxylate formation, ensuring the catalytic cycle remains active.

Module 2: The Sonogashira Coupling (The Engine)

Objective: Couple methyl 5-bromonicotinate with trimethylsilylacetylene (TMSA).

Standard Operating Procedure (SOP)

-

Scale: 1.0 equivalent Aryl Bromide.

-

Solvent: THF or DMF (Anhydrous). Note: DMF is better for solubility but harder to remove.

-

Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 - 5.0 equivalents).

-

Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%).

-

Co-Catalyst: CuI (1-2 mol%).

-

Ligand: TMS-Acetylene (1.2 equivalents).

Critical Control Points (Troubleshooting)

| Symptom | Root Cause | Immediate Corrective Action |

| Reaction turns Green/Blue | Oxygen Leak. Cu(I) has oxidized to Cu(II), leading to Glaser homocoupling (formation of diyne). | Abort. The catalyst is dead. Restart with rigorous degassing (freeze-pump-thaw x3). |